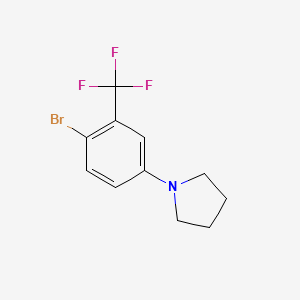

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine

Übersicht

Beschreibung

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrF3N and a molecular weight of 294.11 g/mol . This compound features a pyrrolidine ring attached to a phenyl ring substituted with bromine and trifluoromethyl groups. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzaldehyde and pyrrolidine.

Reaction Conditions: The key step involves the condensation of 4-bromo-3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the formation of different derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures.

Medicinal Chemistry

The compound is being explored for its potential pharmacological properties:

- Anticancer Activity : Derivatives of this compound have demonstrated significant inhibition of cancer cell proliferation across various cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) through MTT assays.

- Enzymatic Inhibition : It may act as an inhibitor of metalloproteases, which are implicated in diseases such as cancer and cardiovascular disorders . This suggests potential therapeutic applications in conditions characterized by excessive proteolytic activity.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound may also possess such properties .

Material Science

In material science, this compound is utilized in the development of new materials with specific properties, including polymers and coatings that require enhanced chemical stability and durability due to the presence of fluorinated groups .

Case Studies

Recent studies have focused on synthesizing derivatives based on this compound to evaluate their biological activities:

- Anticancer Studies : Research has synthesized new combinations involving different amino groups derived from this compound. The most potent derivatives exhibited significant inhibition of cell cycle progression and tubulin polymerization, indicating their potential as novel therapeutic agents for cancer treatment .

- Antimicrobial Activity : A collection of trifluoromethyl phenyl derivatives has been tested against Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC). These findings suggest that the trifluoromethyl group enhances antibacterial efficacy .

- Enzyme Inhibition : A study reported that pyrrolidine carboxamides based on this structure were identified as potent inhibitors of enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. The optimization process led to compounds with over 160-fold improved potency compared to initial candidates .

Wirkmechanismus

it is believed to interact with specific molecular targets and pathways, such as neurotransmitter receptors or enzymes, to exert its effects . Further research is needed to elucidate the precise mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine can be compared with other similar compounds, such as:

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which may result in different biological activities and properties.

1-(4-Bromo-3-(trifluoromethyl)phenyl)azetidine: This compound features an azetidine ring, which is a four-membered ring, and may exhibit different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which can influence its chemical and biological properties.

Biologische Aktivität

1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The compound features a trifluoromethyl group and a brominated phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by various studies and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine structures exhibit significant antimicrobial properties. A study synthesized several pyrrolidine derivatives, including this compound, and tested their efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Standard Antibiotic (e.g., Ciprofloxacin) | 8 | 16 |

This table illustrates the comparative antimicrobial efficacy, highlighting the potential of the compound as a lead in antibiotic development .

Anticancer Properties

The anticancer activity of this compound was explored in various cancer cell lines. Notably, it demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) while exhibiting minimal toxicity to normal fibroblast cells.

- Study Findings :

Neuropharmacological Effects

The neuropharmacological profile of the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it acts as an antagonist at specific neuropeptide receptors, which are implicated in stress response and appetite regulation.

- Key Findings :

Case Studies

Several case studies have been documented to evaluate the biological activity of similar pyrrolidine derivatives:

-

Case Study on Antimicrobial Activity :

A series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. Compounds with similar structural motifs showed MIC values ranging from 5 to 50 µM, suggesting that modifications in the substituents significantly affect activity . -

Case Study on Anticancer Activity :

In a study examining growth inhibition in cancer cell lines, two derivatives were highlighted for their potent activity against tumorigenic cells while sparing healthy cells. This selectivity is crucial for developing safer cancer therapies .

Eigenschaften

IUPAC Name |

1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAADJOKDWETRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650571 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-86-1 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.